molecular formula C11H19NO6 B14142400 Methamilane maleate CAS No. 22199-72-0

Methamilane maleate

Cat. No.: B14142400
CAS No.: 22199-72-0
M. Wt: 261.27 g/mol
InChI Key: SEWQLWXCSBFFEF-BTJKTKAUSA-N
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Description

Methamilane maleate is a muscarinic agonist with the molecular formula C7H15NO2.C4H4O4 . It is known for its pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methamilane maleate involves the reaction of methamilane with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired maleate salt. The process involves dissolving methamilane in an appropriate solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Methamilane maleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Methamilane maleate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.

    Biology: this compound is used in studies involving muscarinic receptors and their role in biological processes.

    Medicine: The compound is investigated for its potential therapeutic effects and pharmacological properties.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

Methamilane maleate exerts its effects by acting as a muscarinic agonist. It binds to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include muscarinic receptors in the central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methamilane maleate is unique due to its specific action as a muscarinic agonist, which distinguishes it from other similar compounds like methenamine and its salts. While methenamine and its derivatives are primarily used for their antibacterial properties, this compound is studied for its pharmacological effects on muscarinic receptors.

Properties

CAS No.

22199-72-0

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-1-(2-methyl-1,3-dioxolan-4-yl)methanamine

InChI

InChI=1S/C7H15NO2.C4H4O4/c1-6-9-5-7(10-6)4-8(2)3;5-3(6)1-2-4(7)8/h6-7H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SEWQLWXCSBFFEF-BTJKTKAUSA-N

Isomeric SMILES

CC1OCC(O1)CN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1OCC(O1)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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